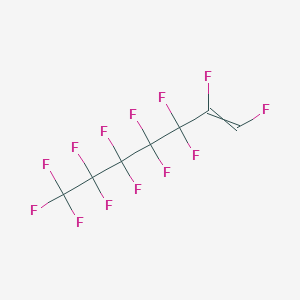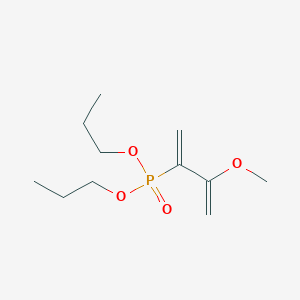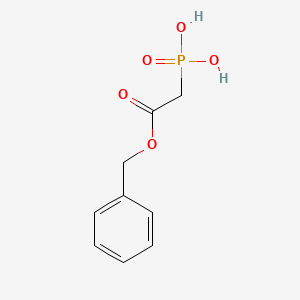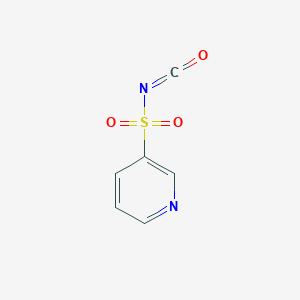
2-Hydroperoxy-4-methylpentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroperoxy-4-methylpentan-2-ol can be achieved through the hydroperoxidation of 4-methylpentan-2-ol. This process typically involves the reaction of 4-methylpentan-2-ol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxide product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroperoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced catalysts and separation techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroperoxy-4-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroperoxide group to a hydroxyl group, yielding 4-methylpentan-2-ol.
Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: 4-Methylpentan-2-ol.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroperoxy-4-methylpentan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Its potential as a reactive oxygen species (ROS) generator makes it useful in studies related to oxidative stress and cellular responses.
Medicine: Research into its effects on biological systems may lead to the development of new therapeutic agents.
Industry: It is employed in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroperoxy-4-methylpentan-2-ol involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. This decomposition can lead to the formation of free radicals, which can interact with various molecular targets and pathways, including lipid peroxidation, protein oxidation, and DNA damage. These interactions are of particular interest in studies related to oxidative stress and its effects on cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpentan-2-ol: The parent alcohol from which 2-Hydroperoxy-4-methylpentan-2-ol is derived.
Methyl isobutyl ketone: A related compound used as a solvent and in organic synthesis.
Tert-butyl hydroperoxide: Another hydroperoxide compound with similar reactivity.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of a hydroperoxide and a secondary alcohol. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.
Propiedades
| 74449-58-4 | |
Fórmula molecular |
C6H14O3 |
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
2-hydroperoxy-4-methylpentan-2-ol |
InChI |
InChI=1S/C6H14O3/c1-5(2)4-6(3,7)9-8/h5,7-8H,4H2,1-3H3 |
Clave InChI |
JNIBWWKZEAYFHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [(diethoxyphosphanyl)methyl]phosphonate](/img/structure/B14454236.png)


![[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14454278.png)

